molecular formula C25H22ClN3O5 B12032596 4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate CAS No. 769153-40-4

4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B12032596
CAS No.: 769153-40-4
M. Wt: 479.9 g/mol
InChI Key: PTNGSGVKSYASCJ-JFLMPSFJSA-N
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Description

4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate: is a complex organic compound with the following chemical formula:

C31H23Cl2N3O6\text{C}_{31}\text{H}_{23}\text{Cl}_2\text{N}_3\text{O}_6C31​H23​Cl2​N3​O6​

. It belongs to the class of hydrazones and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-ethylaniline with oxalyl chloride to form the corresponding acyl chloride. The acyl chloride then reacts with hydrazine hydrate to yield the hydrazone intermediate. Finally, the hydrazone reacts with 2-chlorobenzoic acid to form the target compound .

Reaction Conditions::

    Step 1: Formation of the acyl chloride

    Step 2: Hydrazine reaction

    Step 3: Final coupling

Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using similar principles on a larger scale.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound contains potential oxidation sites (e.g., aromatic rings), making it susceptible to oxidative reactions.

    Substitution: The chlorine atom in the benzoate group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents::
  • Hydrazine hydrate
  • Oxalyl chloride
  • 2-Chlorobenzoic acid

Major Products:: The major product is the target compound itself, which exhibits interesting pharmacological properties.

Scientific Research Applications

This compound finds applications in various fields:

  • Medicine: Investigated for potential antitumor or antimicrobial activity.
  • Chemistry: Used as a building block for designing new molecules.
  • Industry: May serve as a precursor for specialized materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Properties

CAS No.

769153-40-4

Molecular Formula

C25H22ClN3O5

Molecular Weight

479.9 g/mol

IUPAC Name

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H22ClN3O5/c1-3-16-8-11-18(12-9-16)28-23(30)24(31)29-27-15-17-10-13-21(22(14-17)33-2)34-25(32)19-6-4-5-7-20(19)26/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+

InChI Key

PTNGSGVKSYASCJ-JFLMPSFJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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